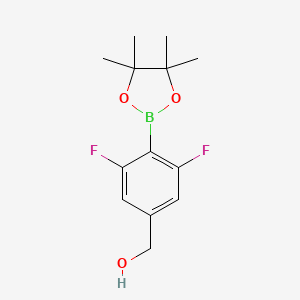
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole (2-PBPy) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry and medicinal chemistry. 2-PBPy is a heterocyclic aromatic compound that is composed of a pyrrole ring, two pyridyl substituents, and a benzyl substituent. It is an aromatic compound that is highly soluble in water and organic solvents and is thermally stable. 2-PBPy is a relatively new compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry.
科学的研究の応用
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied extensively for its potential applications in synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been used as a starting material for the synthesis of various heterocyclic aromatic compounds. These compounds have been studied for their potential applications in drug discovery and development. In medicinal chemistry, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use in the treatment of neurological disorders.
作用機序
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential mechanism of action in various diseases and disorders. In cancer, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed death of cells. In inflammation, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to modulate the release of inflammatory mediators, such as cytokines, and to inhibit the production of pro-inflammatory enzymes. In neurological disorders, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to inhibit the production of pro-inflammatory enzymes.
Biochemical and Physiological Effects
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has anti-inflammatory, anti-cancer, and anti-neurodegenerative effects. In vivo studies have shown that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to reduce the production of reactive oxygen species and to modulate the expression of various genes and proteins involved in inflammation and cancer.
実験室実験の利点と制限
The use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in laboratory experiments has several advantages and limitations. One of the major advantages of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is its high solubility in water and organic solvents, which makes it easy to use in laboratory experiments. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is thermally stable, which makes it ideal for use in high-temperature reactions. However, there are some limitations to the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in laboratory experiments. One of the major limitations is that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is not commercially available, which makes it difficult to obtain for laboratory experiments. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is a relatively new compound that has not been extensively studied, which makes it difficult to predict its effects in laboratory experiments.
将来の方向性
The potential applications of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole are vast and there are several future directions that could be explored. One potential future direction is the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in the development of novel therapeutic agents. 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used to develop novel drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential future direction is the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in the development of novel synthetic organic compounds. 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used as a starting material for the synthesis of various heterocyclic aromatic compounds, which could be used in drug discovery and development. Finally, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used as an intermediate in the synthesis of other organic compounds, such as polymers and dyes.
合成法
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been synthesized using several different methods. One of the more common methods used is the direct condensation of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole. In this method, the two reactants are reacted in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by filtration. Other methods used to synthesize 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole include the reaction of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole in the presence of a palladium catalyst, and the reaction of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole with a palladium-copper catalyst.
特性
IUPAC Name |
2-(5-benzyl-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-14-9-10-16(18-14)15-8-4-5-11-17-15/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMGEBAXDZKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)

